molecular formula C16H20N2O2 B5234595 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione

3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B5234595
M. Wt: 272.34 g/mol
InChI Key: JUUIWTPZPJYFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione works by inhibiting GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of increased GABA levels in a controlled manner. However, one limitation of using 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications in conditions such as epilepsy, addiction, and anxiety. Additional research is needed to determine the optimal dosing and administration strategies for these conditions. Other potential future directions include studying the effects of 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione on other neurotransmitter systems and exploring its potential as a tool for studying the role of GABA in the brain.

Synthesis Methods

3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of cyclopentylamine and 4-methylphenylacetic acid. The resulting intermediate is then reacted with phthalic anhydride to form the final product.

Scientific Research Applications

3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in a variety of conditions, including epilepsy, addiction, and anxiety. In preclinical studies, 3-(cyclopentylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure activity and increasing GABA levels in the brain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

3-(cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-8-13(9-7-11)18-15(19)10-14(16(18)20)17-12-4-2-3-5-12/h6-9,12,14,17H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUIWTPZPJYFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.